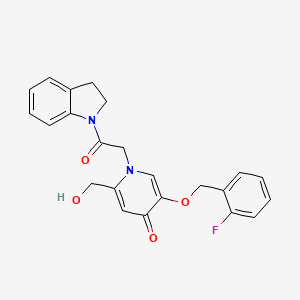

5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one

Description

Properties

IUPAC Name |

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O4/c24-19-7-3-1-6-17(19)15-30-22-12-25(18(14-27)11-21(22)28)13-23(29)26-10-9-16-5-2-4-8-20(16)26/h1-8,11-12,27H,9-10,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBBPMQTEBIYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one typically involves multiple steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.

Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or a similar reagent under basic conditions to introduce the hydroxymethyl group at the 2-position.

Attachment of the 2-Fluorobenzyl Group: This can be achieved through an etherification reaction using 2-fluorobenzyl bromide and a base such as potassium carbonate.

Indolin-1-yl Substitution: The indolin-1-yl group is introduced via a nucleophilic substitution reaction, typically using an indole derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the indolin-1-yl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl ether linkage can undergo nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

Reduction: Conversion of the carbonyl group to an alcohol.

Substitution: Replacement of the fluorobenzyl ether with other nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules. Its structure suggests potential binding to proteins or nucleic acids, which could be explored in drug discovery.

Medicine

Medically, 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one could be investigated for its therapeutic potential. Its unique structure might offer activity against specific diseases, particularly those involving protein targets.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated vs. Non-Fluorinated Benzyloxy Analogs

The 2-fluorobenzyloxy group distinguishes this compound from non-fluorinated analogs like 5-(benzyloxy)-2-(hydroxymethyl)-pyridin-4(1H)-one (IIa) . Fluorination typically enhances lipophilicity and metabolic stability. For example, in anti-HIV integrase inhibitors (e.g., 3-acetyl-5-(2,6-difluorobenzyl)-1-(2-fluorobenzyl)pyridin-2(1H)-one), fluorinated benzyl groups improve target binding and bioavailability compared to non-fluorinated counterparts .

Substituent Effects at Position 1

The 2-(indolin-1-yl)-2-oxoethyl group is a unique feature. Similar indolinyl-containing compounds (e.g., 2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one ) exhibit hydrogen-bonding interactions critical for receptor binding . In contrast, simpler alkyl groups (e.g., methyl in IIb ) reduce steric hindrance but may diminish specificity .

Hydroxymethyl vs. Carboxylic Acid Derivatives

The hydroxymethyl group at position 2 contrasts with aldehyde or carboxylic acid derivatives (e.g., 5-(benzyloxy)-4-oxo-1,4-dihydro-pyridine-2-carbaldehyde (IIIa) ). Hydroxymethyl enhances water solubility, making the compound more suitable for oral administration, whereas aldehydes are prone to oxidation .

Similarity to High-Scoring Analogs

Per structural similarity metrics :

- 3-(Benzyloxy)-2-methylpyridin-4(1H)-one (similarity score: 0.91): The methyl group at position 2 reduces polarity compared to the hydroxymethyl group in the target compound.

- 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one (similarity: 0.72): Replacing the indolinyl side chain with phenyl simplifies synthesis but may limit bioactivity.

Key Data Table: Structural and Functional Comparisons

Biological Activity

The compound 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one , with the CAS number 941974-20-5 , is a pyridinone derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 408.4 g/mol . Its structure includes a pyridinone core substituted with various functional groups that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H21FN2O4 |

| Molecular Weight | 408.4 g/mol |

| CAS Number | 941974-20-5 |

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

1. Anticancer Activity

Recent studies have suggested that compounds similar to this pyridinone derivative exhibit anticancer properties. For instance, derivatives with indole moieties have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest.

2. Antimicrobial Properties

Some studies indicate that compounds with similar structures demonstrate moderate to good antibacterial activity. The presence of the fluorobenzyl group may enhance lipophilicity, improving membrane penetration and antimicrobial efficacy.

3. Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases by modulating glutamatergic neurotransmission, which is critical in conditions like epilepsy and Alzheimer's disease.

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzyme Activity : Potential inhibition of key enzymes involved in cancer cell metabolism.

- Receptor Modulation : Interaction with specific receptors (e.g., AMPA receptors) influencing neuronal excitability and neurotransmitter release.

- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells leading to programmed cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Anticancer Studies : A study on a related indole derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.

- Neuroprotective Studies : Research indicated that similar compounds could protect neuronal cells from glutamate-induced excitotoxicity, highlighting their potential in treating neurodegenerative diseases.

- Antimicrobial Activity : In vitro tests showed that derivatives exhibited significant antibacterial activity against various strains, suggesting a viable pathway for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.